3-((2-Benzofuranylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one
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Overview
Description
“3-((Benzofuran-2-ylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one” is a complex organic compound that features a benzofuran moiety linked to a pyridinone structure. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-((Benzofuran-2-ylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzofuran Moiety: Starting with a suitable benzofuran precursor, such as benzofuran-2-carboxylic acid, which can be converted to benzofuran-2-ylmethylamine through a series of reactions including reduction and amination.
Pyridinone Synthesis: The pyridinone core can be synthesized from ethyl acetoacetate and an appropriate amine under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the benzofuran-2-ylmethylamine with the pyridinone derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the pyridinone ring, potentially using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions might occur at the amine or pyridinone positions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzofuran-2-carboxylic acid derivatives, while reduction could produce fully saturated pyridinone rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with benzofuran and pyridinone structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for “3-((Benzofuran-2-ylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The benzofuran moiety could engage in π-π stacking interactions, while the pyridinone ring might form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like benzofuran-2-carboxylic acid and benzofuran-2-ylmethylamine.
Pyridinone Derivatives: Compounds such as 5-ethyl-6-methylpyridin-2(1H)-one and its analogs.
Uniqueness
“3-((Benzofuran-2-ylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one” is unique due to the combination of the benzofuran and pyridinone moieties, which may confer distinct biological activities and chemical reactivity compared to simpler analogs.
Properties
CAS No. |
135525-72-3 |
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Molecular Formula |
C17H18N2O2 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
3-(1-benzofuran-2-ylmethylamino)-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C17H18N2O2/c1-3-12-9-15(17(20)19-11(12)2)18-10-14-8-13-6-4-5-7-16(13)21-14/h4-9,18H,3,10H2,1-2H3,(H,19,20) |
InChI Key |
QTDHSVQLRCNIKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=CC3=CC=CC=C3O2)C |
Origin of Product |
United States |
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